5-Bromo-2-methoxybenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

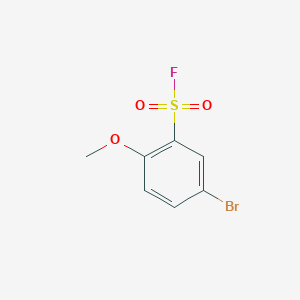

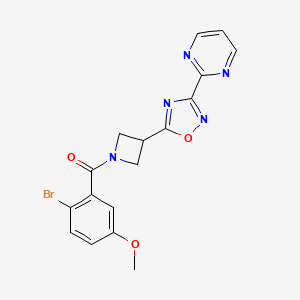

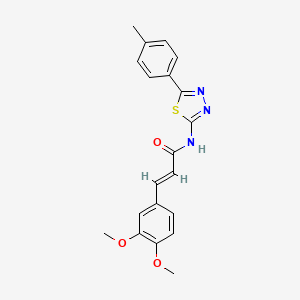

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 457051-09-1 . It has a molecular weight of 269.09 and its linear formula is C7H6BrFO3S .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H6BrFO3S . The compound contains a bromine atom, a fluorine atom, a sulfonyl group (SO2), and a methoxy group (OCH3) attached to a benzene ring .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 269.09 and its linear formula is C7H6BrFO3S . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

SuFEx Click Chemistry

A related compound, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), serves as a new SuFEx clickable reagent due to its unique structure with three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent enriches the SuFEx tool cabinet and has been applied in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Fluorophore Enhancement

Fluorination of fluorophores, such as in the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones, can significantly enhance photostability and improve spectroscopic properties. A study involving the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene demonstrates this, followed by oxidation to produce hexafluorobenzophenone. This compound was then subjected to sequential nucleophilic aromatic substitution reactions, yielding various fluorinated compounds with potential as novel fluorophores (Woydziak, Fu, & Peterson, 2012).

Antioxidant Sources

Compounds from the red alga Rhodomela confervoides, including bromophenol derivatives, exhibit potent antioxidant activities stronger than or comparable to commercial antioxidants. These natural compounds, characterized by bromo, methoxy, and sulfonyl groups, suggest the potential antioxidant utility of structurally similar compounds like 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride (Li, Li, Gloer, & Wang, 2011).

Heavy Metal Sensors

Research into bis-sulfonamides for heavy metal sensor applications demonstrates the utility of sulfonyl and methoxy groups in detecting heavy metal ions. A study on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) and its analogs for Co2+ ion sensing highlights the relevance of such structures in environmental monitoring and health-care applications (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Safety and Hazards

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is classified as dangerous and has the signal word "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride are proteins or nucleic acids . The compound is used as a connector for the assembly of -SO2- linked small molecules with these targets .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . This approach involves the creation of molecular assemblies by joining small units together in a modular manner . The compound serves as a connector, linking small molecules with proteins or nucleic acids .

Pharmacokinetics

The compound is known to have high gastrointestinal absorption and is bbb permeant . Its Log Kp value, which indicates skin permeation, is -6.27 cm/s . These properties suggest that the compound may have good bioavailability.

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may impact its stability.

properties

IUPAC Name |

5-bromo-2-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXFRZSRCGSBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457051-09-1 |

Source

|

| Record name | 457051-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

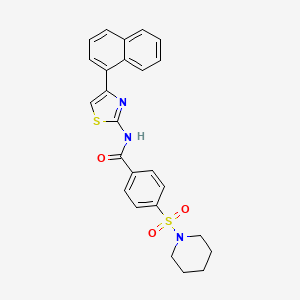

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)

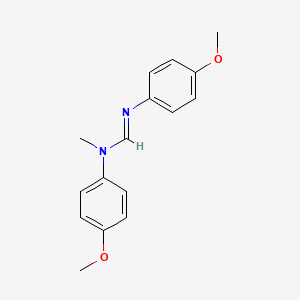

![[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2920341.png)

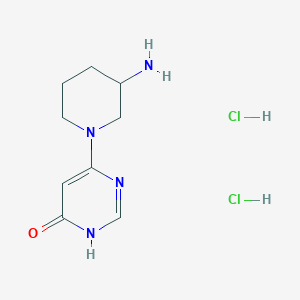

![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)